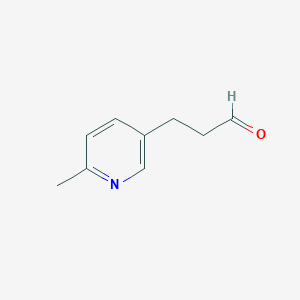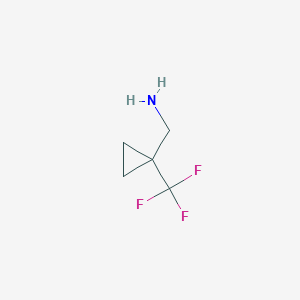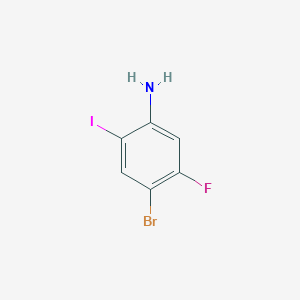
4-Bromo-5-fluoro-2-iodoaniline
Overview
Description
4-Bromo-5-fluoro-2-iodoaniline is a compound with the molecular formula C6H4BrFIN. It has a molecular weight of 315.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4BrFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Medical Imaging Applications
One of the notable applications of compounds related to 4-Bromo-5-fluoro-2-iodoaniline is in the field of medical imaging and drug synthesis. For example, the study by Mercer et al. (1989) explored the synthesis of 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, focusing on their potential use in tumor imaging. This research highlights the application of halogenated compounds in developing radiolabeled analogues for investigating tissue distribution in medical diagnostics, particularly in tumor uptake studies in mice models. The study found that these compounds exhibit remarkable in vivo stability and have the potential for use in imaging applications due to their distinctive distribution and excretion patterns in biological systems (Mercer et al., 1989).
Electrochemical Studies
Another research avenue is the electrochemical investigation of halogenated anilines, including compounds similar to this compound. Kádár et al. (2001) conducted a study on the electrochemical oxidation of various halogenated anilines in acetonitrile solution. This research provides insights into the electrochemical behaviors of these compounds, which is crucial for understanding their reactivity and potential applications in synthetic chemistry and electrochemical sensors (Kádár et al., 2001).
Synthesis of Antitumor Compounds
Furthermore, the synthesis of antitumor compounds utilizing halogenated anilines as intermediates represents another critical area of research. McCarroll et al. (2007) described the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones through reactions involving 2-iodoaniline and 5-fluoro-2-iodoaniline with arylsulfonyl chlorides. These compounds showed selective inhibition of cancer cell lines, demonstrating the potential of halogenated anilines in the development of novel antitumor agents (McCarroll et al., 2007).
Liquid Crystalline Properties
Additionally, the study of liquid crystalline properties of halogenated compounds, including those similar to this compound, is significant for materials science. Sakagami and Nakamizo (1980) investigated the phase transitions of N-(4-alkoxybenzylidene)-4-halogenoanilines, observing smectic and nematic phases in fluoro and chloro derivatives. This research contributes to the understanding of the structural factors influencing the liquid crystalline behavior of halogenated anilines, which is essential for the design and development of new liquid crystal materials (Sakagami & Nakamizo, 1980).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that halogenated anilines like this compound often act through electrophilic aromatic substitution reactions . The presence of bromine, fluorine, and iodine atoms on the aniline ring can significantly influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
It’s known that aniline derivatives can be involved in various biochemical processes, including the synthesis of 2,3,5-trisubstituted indoles .
Pharmacokinetics
The compound’s molecular weight (31591) suggests that it may have suitable properties for absorption and distribution in the body . The presence of halogens might influence its metabolic stability and excretion .
Result of Action
It’s known that aniline derivatives can influence various cellular processes, potentially leading to changes in cell function .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-fluoro-2-iodoaniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other substances can influence its action and efficacy .
properties
IUPAC Name |
4-bromo-5-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAKIDFFKPDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219741-79-3 | |
| Record name | 4-Bromo-5-fluoro-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


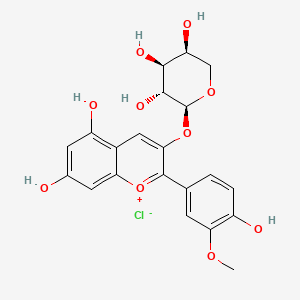
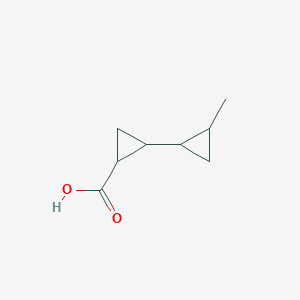



![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)
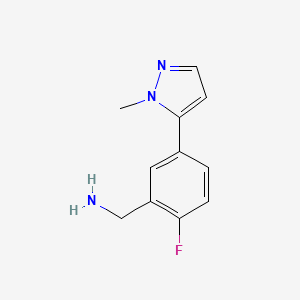
![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532850.png)

![1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532852.png)

